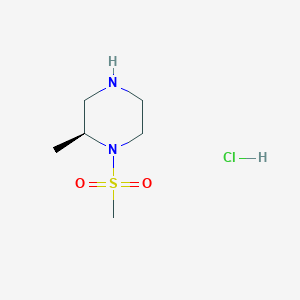(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride
CAS No.: 956034-35-8
Cat. No.: VC2570333
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956034-35-8 |
|---|---|
| Molecular Formula | C6H15ClN2O2S |
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (2S)-2-methyl-1-methylsulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | ISTPJJDMCAZLOO-RGMNGODLSA-N |
| Isomeric SMILES | C[C@H]1CNCCN1S(=O)(=O)C.Cl |
| SMILES | CC1CNCCN1S(=O)(=O)C.Cl |
| Canonical SMILES | CC1CNCCN1S(=O)(=O)C.Cl |
Introduction
Chemical Identity and Classification
(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride is classified as a 6-membered heterocyclic compound containing two nitrogen atoms in its core piperazine structure. It belongs to the broader chemical family of N-sulfonylpiperazines, which have demonstrated various biological activities. The compound features the critical (S) stereochemistry at the 2-position, indicating a specific three-dimensional arrangement that distinguishes it from its enantiomer.
The compound is registered with Chemical Abstracts Service (CAS) under the number 956034-35-8, providing a unique identifier for this specific chemical entity in research and commercial contexts . Its standard nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the formal name being (2S)-2-methyl-1-methylsulfonylpiperazine;hydrochloride, highlighting both its structural features and salt form.
Structural Characteristics and Representation
Molecular Structure
The molecular structure of (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride consists of a piperazine ring with a methyl group at the 2-position in the S-configuration. The N1 position of the piperazine ring is functionalized with a methylsulfonyl group (CH₃SO₂-), while the compound exists as a hydrochloride salt. This salt formation occurs at the secondary amine (N4 position) of the piperazine ring.
Chemical Identifiers and Notation
The compound can be represented through various chemical notation systems that provide different levels of structural information. These standardized identifiers facilitate database searching and compound identification across different platforms and research contexts.
| Identifier Type | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O₂S | |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Standard InChIKey | ISTPJJDMCAZLOO-RGMNGODLSA-N | |
| Isomeric SMILES | C[C@H]1CNCCN1S(=O)(=O)C.Cl | |
| Canonical SMILES | CC1CNCCN1S(=O)(=O)C.Cl | |
| PubChem Compound ID | 66617740 |
The stereochemistry at the 2-position is explicitly represented in the Isomeric SMILES notation with the @H designation, which specifies the S-configuration of the chiral center.
Physical and Chemical Properties
Chemical Reactivity
While detailed reactivity data for this specific compound is limited in the provided search results, several chemical features can be inferred from its structure:
-
The secondary amine (N4) serves as a basic center, explaining its existence as a hydrochloride salt
-
The methylsulfonyl group introduces electron-withdrawing character to the adjacent nitrogen
-
The chiral center at C2 presents opportunities for stereoselective reactions and interactions
-
The piperazine core offers multiple potential sites for further functionalization
These properties make the compound potentially valuable in chemical synthesis as a building block for more complex molecules with specific three-dimensional requirements .
Applications and Research Context
Related Compounds and Comparative Analysis
Some insight into potential applications can be gleaned by examining structurally related compounds. For example, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7), which shares the 2-methylpiperazine motif but features an isoquinoline sulfonyl group instead of the methylsulfonyl group, functions as a protein kinase C inhibitor .
This comparison suggests that the nature of the sulfonyl substituent significantly influences biological activity, potentially directing future research on the target compound .
| Supplier | Catalog Information | Specifications | Source |
|---|---|---|---|
| CymitQuimica | Ref: 10-F650678 | 98% purity, 250mg (discontinued) | |
| VulcanChem | VCID: VC2570333 | Research grade | |
| AccelaChem | SY148827 | For R&D use only |
The limited availability information and "discontinued" status from some suppliers may indicate either limited commercial demand or challenges in synthesis and supply chain .
Structural Significance in Chemical Research
Stereochemical Considerations
The (S)-configuration at the 2-position of (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride is a critical structural feature that distinguishes it from its enantiomer. This stereochemistry can significantly impact:
-
Molecular recognition events in biological systems
-
Binding affinity to potential target proteins
-
Three-dimensional arrangement in crystal structures
-
Reactivity patterns in stereoselective transformations
The presence of a defined stereocenter makes this compound particularly valuable in research requiring stereochemical precision .
Position Within the Chemical Space
As a functionalized piperazine derivative, (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride occupies an interesting position in chemical space. The piperazine scaffold is prevalent in many pharmaceutically active compounds, while the methylsulfonyl group provides distinctive electronic and hydrogen bonding properties .
The compound represents a valuable node in chemical space that connects simple piperazines with more complex bioactive molecules containing the N-sulfonylpiperazine motif. This positioning makes it potentially useful for fragment-based drug discovery approaches and as a building block in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume